molecular formula C24H18ClN5O4 B12053961 3-(3-((4-CL-Benzyl)oxy)PH)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(3-((4-CL-Benzyl)oxy)PH)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12053961
M. Wt: 475.9 g/mol
InChI Key: ZRJMJAASOCGHQM-VULFUBBASA-N
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Description

3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the nitrobenzylidene moiety: This step involves the condensation of the pyrazole derivative with 4-nitrobenzaldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H18ClN5O4

Molecular Weight

475.9 g/mol

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H18ClN5O4/c25-19-8-4-17(5-9-19)15-34-21-3-1-2-18(12-21)22-13-23(28-27-22)24(31)29-26-14-16-6-10-20(11-7-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

ZRJMJAASOCGHQM-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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